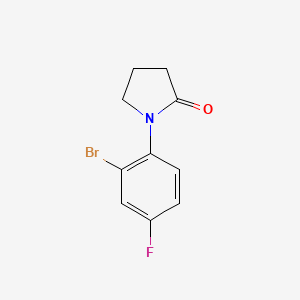

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one

Vue d'ensemble

Description

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is a chemical compound characterized by a bromine atom and a fluorine atom on a phenyl ring, which is attached to a pyrrolidin-2-one ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-4-fluorobenzaldehyde with an amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the pyrrolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution (SNAr) due to the electron-deficient aromatic ring. Common reagents and outcomes include:

Mechanistic Insight :

The bromine atom’s activation by the adjacent fluorine enhances its susceptibility to substitution. Fluorine’s electron-withdrawing effect stabilizes the transition state in SNAr reactions.

Carbonyl Group Reactivity

The pyrrolidin-2-one ring undergoes nucleophilic additions and reductions:

Kinetic Data :

-

Reduction with LiAlH₄ proceeds with >90% yield in 4 hours.

-

Hydrolysis requires prolonged heating (12+ hours) for complete conversion.

Oxidation and Functionalization

The pyrrolidinone ring and substituents participate in oxidation:

Thermodynamic Considerations :

-

Epoxidation is exothermic (ΔH ≈ −50 kJ/mol) but requires strict temperature control to avoid over-oxidation .

Cycloaddition and Ring-Opening

The compound participates in cycloaddition reactions for heterocycle synthesis:

Critical Research Findings

-

Regioselectivity in Substitution : Fluorine’s meta-directing effect dominates over bromine’s ortho/para influence .

-

Steric Effects : Bulky substituents on the phenyl ring hinder nucleophilic attack at the carbonyl .

-

Catalytic Efficiency : Pd-based catalysts (e.g., Pd(PPh₃)₄) outperform Ni analogs in cross-coupling reactions .

Applications De Recherche Scientifique

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and receptor binding.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mécanisme D'action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites or altering signaling cascades.

Comparaison Avec Des Composés Similaires

1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile

Benzamide, N-(4-fluorophenyl)-2-bromo-

Flubrotizolam

Activité Biologique

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidin-2-one ring, which is a cyclic amide, and is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring. This article explores the biological activity of this compound, its synthesis, and potential applications in drug discovery.

- Molecular Formula : C10H9BrFNO

- Structure : Contains a five-membered pyrrolidinone ring with a 2-bromo-4-fluorophenyl substituent.

Biological Activity

Research indicates that compounds similar to this compound have demonstrated various biological activities, including:

- Anticancer Activity : Similar pyrrolidinones have shown potential in inhibiting cancer cell proliferation. For instance, derivatives with electron-donating groups (EDGs) have been linked to improved antiproliferative potency against various cancer cell lines .

- Pharmacological Applications : This compound is being investigated for its role as an intermediate in synthesizing bioactive agents, particularly in the context of developing new pharmaceuticals targeting specific diseases.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Lewis Acid-Catalyzed Reactions : Utilizing donor–acceptor cyclopropanes with primary amines to form γ-amino esters followed by lactamization.

- Modification of Existing Compounds : Structural modifications can enhance biological activity or reactivity in synthetic pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol | Contains a piperidine ring instead of pyrrolidine. |

| 1-(2-Chlorophenyl)pyrrolidin-2-one | Chlorine instead of bromine; may exhibit different reactivity. |

| 1-(3-Fluorophenyl)pyrrolidin-2-one | Different substitution pattern; impacts biological activity. |

| 1-(4-Methylphenyl)pyrrolidin-2-one | Methyl group alters sterics and electronic properties. |

The unique combination of bromine and fluorine in this compound significantly influences its chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research highlights the importance of structural modifications in enhancing biological activity:

- Anticancer Studies : Research into pyrrolidine derivatives has shown promising results against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established anticancer drugs .

- Mechanistic Studies : Investigations into similar compounds have revealed insights into their interactions with target proteins, suggesting that further studies on this compound could elucidate its pharmacological potential .

Propriétés

IUPAC Name |

1-(2-bromo-4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLLWSUZGBUNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651827 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037150-18-7 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.